(2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine (2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine
Brand Name: Vulcanchem
CAS No.: 1321736-13-3
VCID: VC5830164
InChI: InChI=1S/C24H21NO4S/c1-3-17-9-7-11-19(15-17)25-24-22(30(26,27)20-12-5-4-6-13-20)16-18-10-8-14-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3
SMILES: CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C24H21NO4S
Molecular Weight: 419.5

(2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine

CAS No.: 1321736-13-3

Cat. No.: VC5830164

Molecular Formula: C24H21NO4S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

(2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine - 1321736-13-3

Specification

CAS No. 1321736-13-3
Molecular Formula C24H21NO4S
Molecular Weight 419.5
IUPAC Name 3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine
Standard InChI InChI=1S/C24H21NO4S/c1-3-17-9-7-11-19(15-17)25-24-22(30(26,27)20-12-5-4-6-13-20)16-18-10-8-14-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3
Standard InChI Key UZKVPYMTEAHBLD-IZHYLOQSSA-N
SMILES CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates a chromene core fused with an imine group and benzenesulfonyl substituent. Key components include:

  • Chromene backbone: A bicyclic system comprising fused benzene and pyran rings, with a methoxy group at position 8.

  • Imine functional group: The (2Z) configuration denotes the geometry of the C=N double bond, critical for stereochemical stability.

  • Benzenesulfonyl moiety: A sulfonyl group attached to a benzene ring, enhancing electrophilic character and solubility in polar solvents .

  • 3-Ethylphenyl substituent: An ethyl group at the para position of the phenyl ring attached to the imine nitrogen, influencing hydrophobic interactions .

The stereochemistry of the imine bond (Z-configuration) ensures spatial alignment of substituents, which is pivotal for target binding. Computational models suggest that the benzenesulfonyl group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H21NO4S\text{C}_{24}\text{H}_{21}\text{NO}_{4}\text{S}
Molecular Weight419.5 g/mol
CAS Number1321736-13-3
IUPAC Name3-(Benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine
SMILESCCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves a multi-step protocol to ensure regioselectivity and stereochemical purity:

  • Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the chromene scaffold.

  • Imine Introduction: Reaction of the chromene-2-one intermediate with 3-ethylaniline in the presence of ammonium acetate generates the imine bond .

  • Sulfonylation: Treatment with benzenesulfonyl chloride in dichloromethane introduces the sulfonyl group at position 3.

Critical reagents include benzenesulfonyl chloride (for sulfonylation) and p-toluenesulfonic acid (as a catalyst for imine formation). Reaction temperatures are maintained between 60–80°C to optimize yields (reported 65–72%) .

Chemical Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. The benzenesulfonyl group enhances electrophilicity, making the molecule prone to nucleophilic attacks at the sulfonyl sulfur.

Key Reactions:

  • Nucleophilic Substitution: Replacement of the sulfonyl group with amines or thiols under basic conditions.

  • Oxidation: The chromene core undergoes epoxidation at the 3,4-double bond using m-chloroperbenzoic acid (mCPBA).

Biological Activities and Research Findings

In Vitro Profiling

Preliminary screening data (Table 2) highlight its bioactivity:

Table 2: Biological Activity Profile

AssayResultSource
Cytotoxicity (HeLa)IC₅₀ = 8.7 μM
NF-κB Inhibition62% at 10 μM
DPPH Radical ScavengingIC₅₀ = 14.1 μM

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